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Cat. No.: B1448220 Get Quote

N-Boc-PEG8-alcohol is a heterobifunctional chemical linker characterized by a tert-

butyloxycarbonyl (Boc)-protected amine, a terminal hydroxyl group, and a central eight-unit

polyethylene glycol (PEG) spacer.[1][2] This molecule is a cornerstone in modern

bioconjugation and drug development, serving as a versatile building block for creating more

complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis

Targeting Chimeras (PROTACs).[3][4] The Boc group provides a stable protecting group for the

amine, which can be removed under mild acidic conditions, while the hydroxyl group allows for

further chemical modification.[2]

The core of this linker, the PEG8 spacer, is not merely a passive connector but an active

contributor to the overall performance of the final conjugate. Composed of eight repeating

ethylene oxide units, the PEG8 spacer imparts a unique set of physicochemical properties that

are critical for therapeutic applications. The process of covalently attaching PEG chains, known

as PEGylation, is a clinically validated strategy for enhancing the therapeutic properties of

biomolecules by improving their solubility, stability, and pharmacokinetic profiles. This guide will

provide a detailed examination of the PEG8 spacer's properties, its applications, and the

experimental methodologies used to evaluate its impact.

Core Physicochemical Properties of the PEG8
Spacer
The integration of a PEG8 spacer into a bioconjugate confers several key advantages

stemming from its inherent molecular structure. These properties are essential for overcoming
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common challenges in drug development, such as poor solubility of potent payloads and

undesirable pharmacokinetic profiles.

Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, particularly cytotoxic

payloads used in ADCs, are hydrophobic. This can lead to aggregation and poor solubility in

aqueous physiological environments. The ethylene glycol units of the PEG8 spacer are

hydrophilic and form hydrogen bonds with water, creating a hydration shell that significantly

increases the water solubility of the entire conjugate. This property is critical for preventing

aggregation and ensuring the stability of the biopharmaceutical during manufacturing and

administration.

Biocompatibility and Low Immunogenicity: PEG is a synthetic polymer that is generally

considered non-toxic and biocompatible, with approval from regulatory agencies for various

biomedical applications. The hydrated PEG chain can mask potential epitopes on the drug or

linker, reducing the risk of an immune response and the generation of neutralizing

antibodies.

Flexibility and Steric Hindrance: The C-O bonds within the PEG backbone can rotate freely,

giving the spacer significant conformational flexibility. This flexibility allows the conjugated

molecules to maintain their native conformation and biological activity. The defined length of

the PEG8 spacer provides optimal spatial separation, which can be crucial for preventing the

payload from sterically hindering the binding site of an antibody or protein. The large,

hydrated PEG chain also creates a physical barrier that can protect the attached biomolecule

from proteolytic degradation.

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule,

which reduces its rate of renal clearance and extends its circulation time in the body. This

prolonged exposure can lead to an improved therapeutic index by increasing the drug's

concentration at the target site.

Applications in Advanced Therapeutics
The unique properties of the PEG8 spacer make it a critical component in the design of

sophisticated therapeutics like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)
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ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody

with the potency of a cytotoxic drug. The linker connecting these two components is crucial for

the ADC's success. PEG linkers, including PEG8, are widely used to:

Mitigate Hydrophobicity: They improve the solubility of ADCs carrying hydrophobic payloads,

preventing aggregation that can lead to altered efficacy and immunogenicity.

Optimize Stability and Efficacy: Studies have shown that the length of the PEG spacer can

impact ADC stability. For instance, an ex vivo stability study in mouse plasma showed that a

PEG8 spacer lost only 12% of its linker-payload over 24 hours, compared to a 22% loss for a

shorter PEG4 spacer.

Enable Homogeneous Conjugates: PEG linkers with specific reactive groups are essential

for site-specific conjugation, leading to a uniform drug-to-antibody ratio (DAR) and a more

predictable safety and efficacy profile.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand

for an E3 ligase, and a linker that connects them. The linker, often incorporating a PEG spacer,

plays a critical role by:

Influencing Ternary Complex Formation: The length and flexibility of the linker are crucial for

the stable formation of the ternary complex between the target protein, the PROTAC, and the

E3 ligase, which is essential for efficient protein degradation.

Enhancing Solubility and Permeability: The PEG spacer increases the water solubility of the

PROTAC molecule, which can affect its cell permeability and improve oral absorption.

Quantitative Data Presentation
The length and composition of a spacer arm significantly impact the biological activity of a

conjugate. The following tables summarize quantitative data that illustrates the advantages of

PEG spacers.

Table 1: Comparative Binding Affinity of Spacers
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This table presents data from a study comparing the binding affinity of an aptamer-amphiphile

with different spacer arms. The dissociation constant (Kd) is used as a measure of binding

affinity, where a lower Kd value indicates a stronger binding interaction. The inclusion of a PEG

spacer, particularly PEG8 and PEG24, resulted in significantly stronger binding compared to

having no spacer or using a hydrophobic alkyl spacer.

Spacer Type Spacer Length
Dissociation Constant (Kd)
in nM

No Spacer - 15.1 ± 2.1

PEG4 4 ethylene glycol units 10.2 ± 1.5

PEG8 8 ethylene glycol units 8.9 ± 1.2

PEG24 24 ethylene glycol units 7.8 ± 1.1

Alkyl C12 12 carbon atoms 25.4 ± 3.5

Alkyl C24 24 carbon atoms 31.2 ± 4.3

Data adapted from a study on aptamer-amphiphiles.

Table 2: Physicochemical Properties of N-Boc-PEG8-
alcohol
This table summarizes the key chemical and physical properties of the N-Boc-PEG8-alcohol
molecule.

Property Value Reference(s)

Molecular Formula C21H43NO10

Molecular Weight 469.6 g/mol

Purity ≥95%

Storage Condition -20 °C
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Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of PEG8-

containing conjugates. The following protocols are representative of key experiments in the

field.

Protocol 1: General Antibody-Drug Conjugation via
Lysine Residues
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine

residues on an antibody.

Materials:

Antibody solution (5-10 mg/mL)

Reaction Buffer (e.g., PBS, pH 7.4)

Drug-Linker conjugate with a carboxylic acid group

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Anhydrous DMSO

Purification system (e.g., Size Exclusion Chromatography)

Methodology:

Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer. Determine the

precise concentration using a UV-Vis spectrophotometer at 280 nm.

Activation of Drug-Linker: Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over

the antibody) in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC (e.g.,

50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
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Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic

acid group. Incubate for 15-30 minutes at room temperature.

Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. Ensure

the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody integrity.

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove

unreacted drug-linker and other impurities.

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR),

aggregation levels, and purity.

Protocol 2: Assessment of Protein Solubility via PEG-
Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration

of a high molecular weight PEG (e.g., PEG 8000) required to induce precipitation. Higher PEG

concentrations needed for precipitation indicate greater protein solubility.

Materials:

Protein conjugate solution (e.g., 1 mg/mL in PBS)

High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000)

96-well UV-transparent microplate

Microplate reader

Methodology:

Serial Dilution: Prepare a series of PEG solutions in the microplate by serially diluting the

PEG stock solution with the protein buffer.

Sample Addition: Add a fixed volume of the protein conjugate solution to each well containing

the different PEG concentrations. Mix gently.
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Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set

period (e.g., 1 hour) to allow precipitation to occur.

Centrifugation: Centrifuge the microplate to pellet the precipitated protein.

Measurement: Carefully transfer the supernatant to a new microplate and measure the

absorbance at 280 nm.

Calculation: Calculate the concentration of soluble protein in the supernatant for each PEG

concentration using the Beer-Lambert law.

Analysis: Plot the concentration of soluble protein versus the PEG concentration. The PEG

concentration at which 50% of the protein has precipitated can be used as a measure of

relative solubility.

Visualizations
Chemical Structure and Application Workflows
The following diagrams illustrate the structure of N-Boc-PEG8-alcohol and its application in

key therapeutic modalities.

Caption: Structure of N-Boc-PEG8-alcohol with functional groups.

1. Antibody
Modification/
Preparation

3. Conjugation
Reaction

2. Drug-Linker
(e.g., using PEG8)

Activation

4. Purification
(e.g., SEC)

5. Characterized
ADC Product

Click to download full resolution via product page

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Caption: Mechanism of action for a PROTAC, leading to protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1448220#understanding-the-peg8-spacer-in-n-boc-
peg8-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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